molecular formula C25H21ClN4O3 B11699194 N'-[(E)-[3-(Benzyloxy)-4-methoxyphenyl]methylidene]-3-(4-chlorophenyl)-1H-pyrazole-5-carbohydrazide

N'-[(E)-[3-(Benzyloxy)-4-methoxyphenyl]methylidene]-3-(4-chlorophenyl)-1H-pyrazole-5-carbohydrazide

Cat. No.: B11699194
M. Wt: 460.9 g/mol
InChI Key: HYGGOUNYWVNYAU-JFLMPSFJSA-N
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Description

N’-[(E)-[3-(Benzyloxy)-4-methoxyphenyl]methylidene]-3-(4-chlorophenyl)-1H-pyrazole-5-carbohydrazide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrazole ring, a benzyloxy group, and a methoxyphenyl group, among others.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-[3-(Benzyloxy)-4-methoxyphenyl]methylidene]-3-(4-chlorophenyl)-1H-pyrazole-5-carbohydrazide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the condensation of 3-(4-chlorophenyl)-1H-pyrazole-5-carbohydrazide with 3-(benzyloxy)-4-methoxybenzaldehyde under specific reaction conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as acetic acid, to facilitate the condensation process.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would require optimization of reaction conditions, purification methods, and quality control measures to ensure the consistent production of high-purity compound.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-[3-(Benzyloxy)-4-methoxyphenyl]methylidene]-3-(4-chlorophenyl)-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, particularly at the benzyloxy and methoxy groups, using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Bromine in chloroform for halogenation reactions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N’-[(E)-[3-(Benzyloxy)-4-methoxyphenyl]methylidene]-3-(4-chlorophenyl)-1H-pyrazole-5-carbohydrazide is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving enzyme inhibition or receptor binding. Further research is needed to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • N’-[(E)-[3-(Benzyloxy)-4-methoxyphenyl]methylidene]-3-(2-thienyl)-1H-pyrazole-4-carbohydrazide
  • N’-[(E)-[4-(Benzyloxy)phenyl]methylidene]-3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide
  • N’-[(E)-[4-(Dimethylamino)phenyl]methylidene]-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazole-5-carbohydrazide

Uniqueness

N’-[(E)-[3-(Benzyloxy)-4-methoxyphenyl]methylidene]-3-(4-chlorophenyl)-1H-pyrazole-5-carbohydrazide is unique due to its specific combination of functional groups and structural features, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C25H21ClN4O3

Molecular Weight

460.9 g/mol

IUPAC Name

3-(4-chlorophenyl)-N-[(E)-(4-methoxy-3-phenylmethoxyphenyl)methylideneamino]-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C25H21ClN4O3/c1-32-23-12-7-18(13-24(23)33-16-17-5-3-2-4-6-17)15-27-30-25(31)22-14-21(28-29-22)19-8-10-20(26)11-9-19/h2-15H,16H2,1H3,(H,28,29)(H,30,31)/b27-15+

InChI Key

HYGGOUNYWVNYAU-JFLMPSFJSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)/C=N/NC(=O)C2=CC(=NN2)C3=CC=C(C=C3)Cl)OCC4=CC=CC=C4

Canonical SMILES

COC1=C(C=C(C=C1)C=NNC(=O)C2=CC(=NN2)C3=CC=C(C=C3)Cl)OCC4=CC=CC=C4

Origin of Product

United States

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